molecular formula C24H26O6 B11428246 Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11428246
M. Wt: 410.5 g/mol
InChI Key: QIHNZDIMQCMAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The compound’s methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Lacks the 2-methoxyphenyl group, which may affect its chemical reactivity and biological activity.

    Methyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the cyclohexene ring make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H26O6/c1-5-30-24(26)23-18(17-8-6-7-9-20(17)27-2)12-16(13-19(23)25)15-10-11-21(28-3)22(14-15)29-4/h6-11,13-14,18,23H,5,12H2,1-4H3

InChI Key

QIHNZDIMQCMAJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.